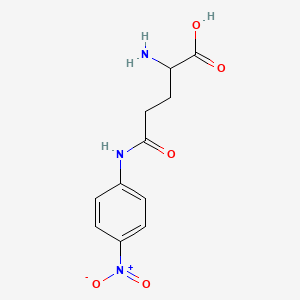N~5~-(4-nitrophenyl)glutamine
CAS No.: 10346-30-2
Cat. No.: VC13295072
Molecular Formula: C11H13N3O5
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10346-30-2 |
|---|---|
| Molecular Formula | C11H13N3O5 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | 2-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17) |
| Standard InChI Key | WMZTYIRRBCGARG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
N⁵-(4-nitrophenyl)glutamine (C₁₁H₁₃N₃O₅) is a glutamine derivative where the amide nitrogen at the γ-position is substituted with a 4-nitrophenyl group. The molecular weight is 267.24 g/mol, with a hydrochloride salt form (C₁₁H₁₃N₃O₅·HCl) weighing 303.70 g/mol . The absolute stereochemistry of the L-enantiomer is confirmed by its optical activity ([α]D = -33 ± 2° in DMF) , critical for interactions with biological systems.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₅ | |
| Molecular Weight | 267.24 g/mol (free base) | |
| CAS Registry Number | 10346-30-2 | |
| SMILES Notation | C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)N+[O-] | |
| InChIKey | WMZTYIRRBCGARG-UHFFFAOYSA-N |
Synthesis and Derivatives
The compound is synthesized via nucleophilic substitution, where the ε-amine of glutamine reacts with 4-nitrofluorobenzene under alkaline conditions. Boc-protected derivatives (e.g., Boc-L-glutamine 4-nitrophenyl ester) are widely used in solid-phase peptide synthesis to prevent unwanted side reactions . The hydrochloride salt form enhances solubility in aqueous buffers, facilitating its use in enzymatic assays .
Applications in Biochemical Research
Peptide Synthesis and Bioconjugation
As a glutamine analog, N⁵-(4-nitrophenyl)glutamine serves as a building block in peptide chains, particularly in positions requiring steric bulk or UV-active tags. The 4-nitrophenyl group enables spectrophotometric monitoring at 405 nm during coupling reactions . Its ester derivatives are pivotal in synthesizing peptide-drug conjugates, where the nitro group can be reduced to an amine for further functionalization .
Enzyme Activity Profiling
This compound is a substrate for γ-glutamyltranspeptidase (GGT), an enzyme overexpressed in cancers and liver diseases. Hydrolysis of the γ-glutamyl bond releases 4-nitroaniline, detectable via colorimetry, making it a diagnostic tool for GGT activity in clinical samples . Studies using this substrate have revealed elevated GGT levels in hepatocellular carcinoma, correlating with tumor aggressiveness .
Role in Cancer Metabolism
Glutamine Nitrogen Shunting in Malignancy
Recent proteomic analyses indicate that cancer cells repurpose glutamine nitrogen from anaplerosis (TCA cycle replenishment) to nucleotide biosynthesis. N⁵-(4-nitrophenyl)glutamine analogs have been used to trace nitrogen flux, revealing that phosphoribosyl pyrophosphate amidotransferase (PPAT) outcompetes glutaminase (GLS1) for glutamine in small cell lung cancer (SCLC) . This shift enables purine synthesis, supporting rapid proliferation .
Table 2: Metabolic Enzymes Linked to Glutamine Utilization
| Enzyme | Role in Nitrogen Metabolism | Cancer Type Studied |
|---|---|---|
| GLS1 | Glutamine deamidation for TCA cycle | Breast, Glioblastoma |
| PPAT | Glutamine amidotransferase for purine synthesis | SCLC, Neuroendocrine |
Therapeutic Targeting
Reducing the PPAT/GLS1 ratio via siRNA or small-molecule inhibitors suppresses tumor growth in xenograft models . N⁵-(4-nitrophenyl)glutamine derivatives are being explored as prodrugs that release 4-nitroaniline moieties selectively in GGT-high tumor microenvironments, enabling site-specific cytotoxicity .
Recent Developments and Future Directions
Analytical Method Advancements
Ultra-high-performance liquid chromatography (UHPLC) methods now achieve quantification at nanomolar levels in biological matrices, enabling pharmacokinetic studies of nitroaryl-glutamine conjugates .
Neurobiological Applications
Preliminary data suggest that nitroaryl modifications enhance blood-brain barrier permeability, positioning this compound as a candidate for delivering neuroactive peptides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume